![molecular formula C17H28N2 B4065615 (2-ethylbenzyl)methyl[(1-methylpiperidin-3-yl)methyl]amine](/img/structure/B4065615.png)
(2-ethylbenzyl)methyl[(1-methylpiperidin-3-yl)methyl]amine
Overview
Description
(2-ethylbenzyl)methyl[(1-methylpiperidin-3-yl)methyl]amine, also known as EBMMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Electrochemical Oxidation in Ionic Liquid Media
The study on the electrochemical oxidation of primary amine in ionic liquid media showcases the potential of amines in modifying electrode surfaces. This research outlines how the oxidation of amino compounds can lead to the formation of an organic layer attached to the electrode surface, emphasizing the applicability of such processes in electrochemical devices and sensors (Ghilane et al., 2010).
Aminobenzylation of Aldehydes
The one-pot aminobenzylation of aldehydes with toluenes presents a methodology for rapid access to amines, showcasing the compound's role in synthesizing bioactive natural products and pharmaceuticals. This process underlines the significance of such amines in creating valuable 1,2-diarylethylamine compounds, which are crucial intermediates in drug synthesis (Wang et al., 2018).
Corrosion Inhibition Performance
Research into the synthesis and evaluation of four amine derivative compounds, including 2-[(phenylamino)methyl]phenol and others, has demonstrated significant potential in the field of corrosion inhibition. These compounds have shown high efficiency in protecting mild steel in acidic environments, offering insights into the development of new corrosion inhibitors for industrial applications (Boughoues et al., 2020).
Cholinesterase and Monoamine Oxidase Dual Inhibitor
The synthesis of N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor, illustrates the compound's application in developing treatments for neurodegenerative diseases. This highlights the importance of such compounds in medicinal chemistry and drug development (Bautista-Aguilera et al., 2014).
properties
IUPAC Name |
N-[(2-ethylphenyl)methyl]-N-methyl-1-(1-methylpiperidin-3-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-4-16-9-5-6-10-17(16)14-19(3)13-15-8-7-11-18(2)12-15/h5-6,9-10,15H,4,7-8,11-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHVVZNZZDWLPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CN(C)CC2CCCN(C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-ethylphenyl)methyl]-N-methyl-1-(1-methylpiperidin-3-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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